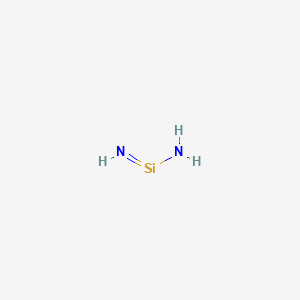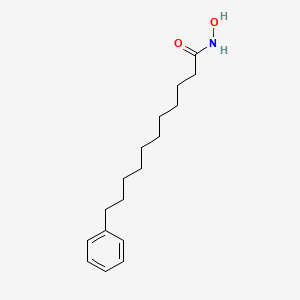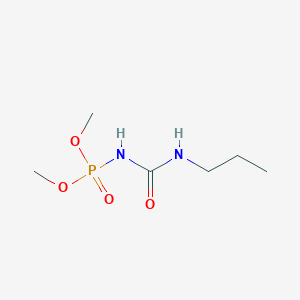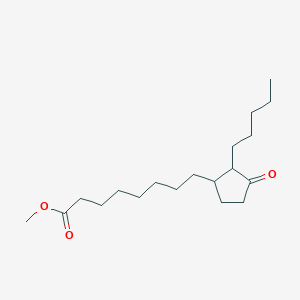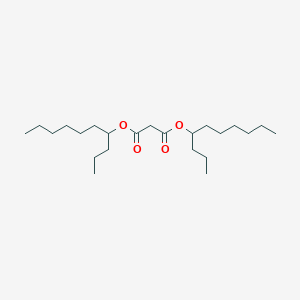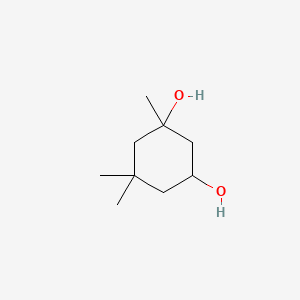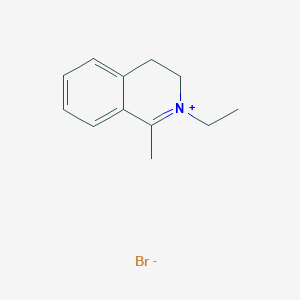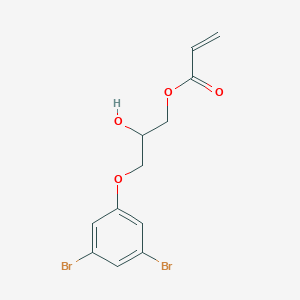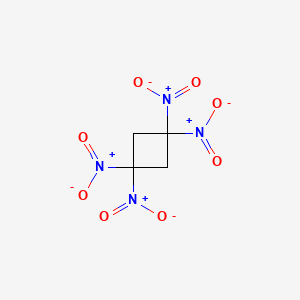
1,1,3,3-Tetranitrocyclobutane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,3,3-Tetranitrocyclobutane is a chemical compound with the molecular formula C4H4N4O8.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,1,3,3-Tetranitrocyclobutane can be synthesized through a series of nitration reactions. The process typically involves the nitration of cyclobutane derivatives under controlled conditions. One common method includes the use of nitric acid and sulfuric acid as nitrating agents. The reaction is carried out at low temperatures to prevent decomposition and to ensure the selective nitration of the cyclobutane ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters such as temperature, concentration of reagents, and reaction time to achieve high yields and purity. The use of continuous flow reactors and advanced separation techniques helps in the efficient production of this compound .
Análisis De Reacciones Químicas
Types of Reactions
1,1,3,3-Tetranitrocyclobutane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form nitro derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The nitro groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens and organometallic compounds are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted cyclobutane derivatives.
Aplicaciones Científicas De Investigación
1,1,3,3-Tetranitrocyclobutane has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other nitrated compounds.
Biology: Studied for its potential effects on biological systems.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of high-energy materials and explosives.
Mecanismo De Acción
The mechanism of action of 1,1,3,3-Tetranitrocyclobutane involves the interaction of its nitro groups with various molecular targets. The compound can undergo redox reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can result in the modification of proteins, nucleic acids, and other cellular components, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- 1,1,3,3-Tetramethylcyclobutane
- Cyclobutane derivatives with different substituents
Comparison
1,1,3,3-Tetranitrocyclobutane is unique due to its high degree of nitration, which imparts distinct chemical properties compared to other cyclobutane derivatives. The presence of multiple nitro groups makes it highly reactive and suitable for specific applications in high-energy materials and explosives .
Propiedades
Número CAS |
120167-77-3 |
|---|---|
Fórmula molecular |
C4H4N4O8 |
Peso molecular |
236.10 g/mol |
Nombre IUPAC |
1,1,3,3-tetranitrocyclobutane |
InChI |
InChI=1S/C4H4N4O8/c9-5(10)3(6(11)12)1-4(2-3,7(13)14)8(15)16/h1-2H2 |
Clave InChI |
XKRNFGWJXBLIHB-UHFFFAOYSA-N |
SMILES canónico |
C1C(CC1([N+](=O)[O-])[N+](=O)[O-])([N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


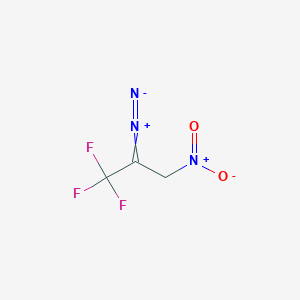

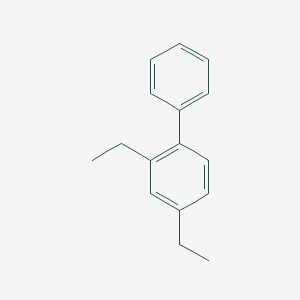
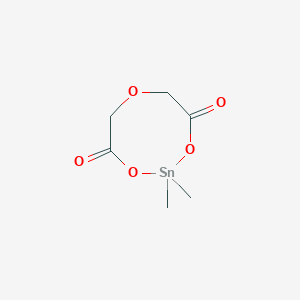
![[(2-Benzoyl-3-oxo-1-phenylbutyl)sulfanyl]acetic acid](/img/structure/B14299391.png)
![1,1',1''-[Methanetriyltris(oxyethane-2,1-diyl)]tribenzene](/img/structure/B14299396.png)
